Pacritinib Citrate

Description

Properties

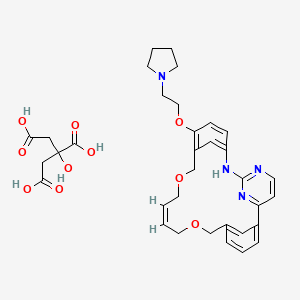

CAS No. |

1228923-42-9 |

|---|---|

Molecular Formula |

C34H40N4O10 |

Molecular Weight |

664.7 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |

InChI |

InChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |

InChI Key |

BAHHBHSHSRTKNK-BJILWQEISA-N |

Isomeric SMILES |

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pacritinib Citrate: A Multi-Kinase Inhibitor Targeting Key Signaling Pathways in Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pacritinib is an oral, macrocyclic multi-kinase inhibitor approved for the treatment of adult patients with intermediate or high-risk primary or secondary myelofibrosis (MF) and severe thrombocytopenia.[1] Its mechanism of action is distinguished by its potent, targeted inhibition of several key kinases implicated in the pathogenesis of hematological malignancies. Unlike other Janus kinase (JAK) inhibitors, pacritinib demonstrates a unique kinome profile, primarily inhibiting JAK2, FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and Activin A receptor type 1 (ACVR1).[2][3][4] This multi-targeted approach allows pacritinib to disrupt several oncogenic signaling pathways simultaneously, including the JAK/STAT, NF-κB, and MAPK pathways, while notably sparing JAK1, which may account for its non-myelosuppressive profile.[2][4][5] This guide provides a detailed examination of the molecular mechanisms of pacritinib, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: A Multi-Kinase Inhibition Profile

Pacritinib's therapeutic efficacy stems from its ability to concurrently inhibit multiple kinases that are critical drivers of myeloproliferative neoplasms (MPNs) and other hematological disorders. A comprehensive kinome analysis revealed that pacritinib inhibits a range of tyrosine and non-tyrosine kinases at low nanomolar concentrations.[4]

Janus Kinase 2 (JAK2) Inhibition

Dysregulation of the JAK-STAT signaling pathway is a central pathogenic feature of MF and other MPNs.[6][7] The activating mutation JAK2V617F is found in a majority of patients with MF.[6] Pacritinib is a potent inhibitor of both wild-type JAK2 and the pathogenic JAK2V617F mutant, abrogating the constitutive signaling that drives uncontrolled cell proliferation.[2][7][8] Critically, pacritinib shows significantly less activity against other JAK family members, particularly JAK1, which is involved in signaling for inflammatory cytokines.[2][5] This selectivity for JAK2 over JAK1 is thought to contribute to its limited myelosuppression, a significant advantage over less selective JAK inhibitors.[5][6]

By inhibiting JAK2, pacritinib effectively blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[9][10][11] This prevents their translocation to the nucleus and subsequent transcription of genes involved in cell survival, proliferation, and inflammation.[12]

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13] These mutations lead to constitutive activation of the FLT3 kinase, promoting leukemic cell proliferation and survival through downstream pathways including RAS/MAPK and PI3K/AKT.[2][13] Pacritinib is a potent, equipotent inhibitor of both wild-type FLT3 and its activating mutants (e.g., FLT3D835Y).[2][8] By blocking FLT3 phosphorylation, pacritinib inhibits these downstream pro-survival signals, leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[2][13] This dual inhibition of JAK2 and FLT3 makes pacritinib a rational therapeutic option for malignancies where these pathways are co-activated.[13][14]

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) Inhibition

Beyond its activity against tyrosine kinases, pacritinib is a potent inhibitor of the serine/threonine kinase IRAK1.[3][5] IRAK1 is a crucial downstream mediator for Toll-like receptor (TLR) and IL-1 receptor signaling, pathways central to innate immunity and inflammation.[5] In hematological malignancies like AML and myelodysplastic syndromes (MDS), these pathways are often dysregulated, contributing to a pro-inflammatory microenvironment that supports tumor growth.[3][4] Inhibition of IRAK1 by pacritinib blocks the activation of TRAF6 and the subsequent activation of NF-κB, a key transcription factor for inflammatory cytokines.[5][15] This mechanism may contribute to the reduction of constitutional symptoms in MF patients and provides a therapeutic rationale for pacritinib in inflammation-driven cancers.[4][16]

Activin A Receptor Type 1 (ACVR1) Inhibition and Anemia Benefit

A distinguishing feature of pacritinib is its ability to improve anemia in patients with MF, contrasting with other JAK2 inhibitors that can worsen it.[17][18] This benefit is attributed to its potent inhibition of ACVR1, a key regulator of hepcidin production.[19][20] Hepcidin is the principal regulator of iron homeostasis, and its overproduction in MF leads to iron-restricted erythropoiesis and anemia. By inhibiting ACVR1, pacritinib suppresses downstream SMAD signaling, leading to a marked reduction in hepcidin production.[19] This restores iron availability for red blood cell production, resulting in improved hemoglobin levels and transfusion independence in a significant portion of patients.[17][19]

Quantitative Data Summary: Kinase Inhibition Profile

The potency of pacritinib against its key targets has been quantified through half-maximal inhibitory concentration (IC50) values determined in various preclinical studies.

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| JAK2 (Wild-Type) | 23 | [2][8] |

| JAK2V617F (Mutant) | 19 | [2][8] |

| FLT3 (Wild-Type) | 22 | [2][8] |

| FLT3D835Y (Mutant) | 6 | [2][8] |

| IRAK1 | 13.6 | [3][5] |

| ACVR1 | 16.7 | [17][19][20] |

| TYK2 | 50 | [2] |

| JAK3 | 520 | [2] |

| JAK1 | 1280 | [2][5] |

| Fedratinib (vs ACVR1) | 273.5 | [17][20] |

| Momelotinib (vs ACVR1) | 52.5 | [17][19][20] |

| Ruxolitinib (vs ACVR1) | > 1000 | [19][20] |

Detailed Experimental Protocols

The characterization of pacritinib's mechanism of action relies on a suite of standard and advanced molecular biology techniques.

Kinase Inhibition Assays

-

Objective: To determine the IC50 of pacritinib against a panel of purified recombinant kinases.

-

Methodology: A comprehensive kinome analysis was performed screening 439 kinases.[4] For kinases showing significant inhibition (>50% at 100 nM pacritinib), dose-response curves were generated.[4] Assays typically involve incubating the purified kinase with its specific substrate and ATP in the presence of varying concentrations of pacritinib. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate using methods like radiometric assays (33P-ATP) or fluorescence-based immunoassays. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis for Pathway Inhibition

-

Objective: To assess the effect of pacritinib on the phosphorylation status of downstream signaling proteins in whole-cell lysates.

-

Methodology:

-

Cell Culture and Treatment: Hematological cancer cell lines (e.g., JSC-1, BCBL-1, MV4-11) are cultured under standard conditions.[9][21] Cells are then treated with a specified concentration of pacritinib (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 3 to 48 hours).[9][21]

-

Protein Extraction: Following treatment, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantification and Electrophoresis: Total protein concentration is determined using a BCA assay. Equal amounts of protein from each sample are denatured, loaded onto an SDS-PAGE gel, and separated by electrophoresis.

-

Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-JAK2, p-STAT3, p-FLT3, p-ERK).[9][13][15] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins and a loading control (e.g., β-actin) to ensure equal loading.[9]

-

Cell Proliferation and Apoptosis Assays

-

Objective: To evaluate the effect of pacritinib on the viability and growth of cancer cells.

-

Methodology:

-

Proliferation/Viability: Cell lines dependent on JAK2 or FLT3 signaling (e.g., Ba/F3-JAK2V617F, MV4-11) are seeded in multi-well plates and treated with a range of pacritinib concentrations.[2][8] After a set incubation period (e.g., 72 hours), cell viability is measured using assays like AlamarBlue or MTT, which quantify metabolic activity.

-

Apoptosis: To confirm that cell death occurs via apoptosis, treated cells can be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Caspase activity assays (e.g., Caspase-Glo 3/7) can also be used to quantify the induction of apoptosis.[2][15]

-

Conclusion

Pacritinib citrate exhibits a unique and potent mechanism of action in hematological malignancies, characterized by the targeted inhibition of multiple key pathogenic kinases. Its dual activity against JAK2 and FLT3 provides a strong rationale for its use in MPNs and AML.[2][22] Furthermore, its inhibitory effects on IRAK1 and ACVR1 distinguish it from other agents in its class, offering a novel approach to mitigating disease-related inflammation and anemia.[4][15][17] The sparing of JAK1 likely contributes to its favorable safety profile, particularly the lack of significant myelosuppression.[5] This multi-faceted mechanism of action, targeting both tumor cell-intrinsic pathways and the inflammatory tumor microenvironment, positions pacritinib as a valuable therapeutic agent for patients with hematological malignancies, especially those with cytopenias.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncoprescribe.com [oncoprescribe.com]

- 7. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pacritinib to inhibit JAK/STAT signaling in refractory metastatic colon and rectal cancer - Regenbogen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 13. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. citeab.com [citeab.com]

- 15. Pacritinib inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. targetedonc.com [targetedonc.com]

- 18. ashpublications.org [ashpublications.org]

- 19. "Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit" by Stephen T Oh, Tim Kong et al. [digitalcommons.wustl.edu]

- 20. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. dovepress.com [dovepress.com]

Preclinical Profile of Pacritinib Citrate for Myelofibrosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pacritinib (formerly SB1518) is an orally bioavailable macrocyclic inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Preclinical investigations have elucidated its multimodal mechanism of action, which extends beyond JAK2 inhibition to include activity against Interleukin-1 receptor-associated kinase 1 (IRAK1) and Activin A receptor type 1 (ACVR1). This unique kinase profile underlies its efficacy in reducing myelofibrosis (MF) disease hallmarks, such as splenomegaly and constitutional symptoms, while notably exhibiting a non-myelosuppressive safety profile. This technical guide provides a comprehensive overview of the preclinical data for pacritinib, focusing on its inhibitory activities, efficacy in various in vitro and in vivo models, and the experimental methodologies employed in these foundational studies.

Kinase Inhibition Profile

Pacritinib demonstrates potent inhibitory activity against key kinases implicated in the pathophysiology of myelofibrosis. The selectivity for JAK2 over other JAK family members, particularly JAK1, is a distinguishing feature that may contribute to its limited myelosuppression. Furthermore, its activity against FLT3, IRAK1, and ACVR1 provides additional mechanisms for its therapeutic effects.

Table 1: In Vitro Kinase Inhibitory Activity of Pacritinib

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| JAK Family | ||

| JAK2 (Wild-Type) | 6.0 - 23 | [1] |

| JAK2V617F | 9.4 - 19 | [1] |

| TYK2 | 27 - 50 | [2] |

| JAK3 | 18.3 - 520 | [2] |

| JAK1 | > 100 - 1280 | [1] |

| Other Key Kinases | ||

| FLT3 (Wild-Type) | 22 | [3] |

| FLT3D835Y | 6 | [4] |

| FLT3-ITD | 9 | [5] |

| IRAK1 | 13.6 | [1] |

| ACVR1 | 16.7 | [6][7] |

| FMS (CSF1R) | 39.5 | [2] |

Preclinical Efficacy

The antitumor and anti-inflammatory activity of pacritinib has been demonstrated in a range of preclinical models, from engineered cell lines to murine models of myelofibrosis and related pathologies.

In Vitro Cellular Activity

Pacritinib has been shown to inhibit the proliferation of hematopoietic cells driven by aberrant kinase signaling and to suppress downstream signaling pathways.

| Cell Line/Model | Key Mutation | Effect | IC₅₀/EC₅₀ (nM) | Reference(s) |

| Ba/F3-JAK2V617F | JAK2V617F | Inhibition of STAT5 phosphorylation | Dose-dependent | [2] |

| Ba/F3-FLT3-ITD | FLT3-ITD | Inhibition of cell viability | 133 | [5] |

| MOLM-13 | FLT3-ITD | Inhibition of cell growth | 32 | [8] |

| MV4-11 | FLT3-ITD | Inhibition of cell growth | - | [3] |

| Primary erythroid progenitors (PV patients) | JAK2V617F | Inhibition of STAT5 phosphorylation | Dose-dependent | [2] |

| HepG2 cells (BMP6 stimulated) | - | Inhibition of SMAD1/5/9 phosphorylation | - | [6] |

| HepG2 cells (BMP6 stimulated) | - | Reduction of hepcidin (HAMP) mRNA | Potent reduction | [6] |

In Vivo Animal Model Efficacy

Studies in murine models of myeloproliferative neoplasms have demonstrated pacritinib's ability to ameliorate key disease characteristics.

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| Ba/F3-JAK2V617F orthotopic model | 150 mg/kg, orally, twice daily | 42% normalization of spleen weight99% normalization of liver weight | [2] |

| miR-146a-/- mice (inflammation-driven MF-like phenotype) | Preventive treatment for 3 or 6 months | Prevented splenomegaly, reticulin fibrosis, and osteosclerosisAttenuated increase in proinflammatory cytokines | [9] |

| Stelic Animal Model (SAM) of liver fibrosis | - | Significantly reduced fibrotic areas in the liver (P<0.01) | [10][11] |

| MV4-11 (FLT3-ITD) xenograft | Daily treatment for 21 days | Significant inhibition of primary tumor growth | [3] |

| MOLM-13 (FLT3-ITD) xenograft | 150 mg/kg, twice daily for 8 days | Significant inhibition of primary tumor growth and lung metastasis | [3] |

Signaling Pathways and Mechanism of Action

Pacritinib exerts its therapeutic effects through the modulation of multiple signaling cascades central to myelofibrosis pathogenesis.

JAK/STAT Pathway Inhibition

The canonical mechanism of action for pacritinib in myelofibrosis involves the direct inhibition of JAK2, a key mediator of cytokine and growth factor signaling that is often constitutively activated in myeloproliferative neoplasms. This inhibition leads to the suppression of downstream STAT3 and STAT5 phosphorylation, which are critical for the transcription of genes involved in cell proliferation and survival.

IRAK1 Pathway Inhibition

Pacritinib also inhibits IRAK1, a crucial kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. This pathway is a key driver of inflammation through the activation of NF-κB. By inhibiting IRAK1, pacritinib can reduce the production of pro-inflammatory cytokines, which are known to contribute to the symptoms and bone marrow fibrosis in myelofibrosis.

ACVR1 Pathway and Anemia

A key differentiator for pacritinib is its ability to ameliorate anemia, a common and debilitating feature of myelofibrosis. This effect is attributed to its potent inhibition of ACVR1. ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis. By inhibiting ACVR1, pacritinib suppresses hepcidin production, leading to increased iron availability for erythropoiesis and thereby improving anemia.

Preclinical Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of pacritinib have been characterized in several preclinical species.

Table 4: Pharmacokinetic Parameters of Pacritinib in Preclinical Species

| Species | Systemic Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (t₁/₂) (h) | Oral Bioavailability (%) | Reference(s) |

| Mouse | 8.0 | 14.2 | 5.6 | 39 | [12] |

| Rat | 1.6 | 7.9 | 6.0 | 10 | [12] |

| Dog | 1.6 | 8.5 | 4.6 | 24 | [12] |

Metabolism of pacritinib is primarily mediated by CYP3A4, with four major metabolites identified (M1: oxidation, M2: dealkylation, M3: oxidation, M4: reduction). In mice, approximately 91% of the administered dose is recovered in the feces, indicating that biliary clearance is the main route of elimination.[12]

Experimental Protocols

This section outlines the methodologies for key preclinical experiments that have defined the activity and mechanism of pacritinib.

In Vitro Kinase and Cellular Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pacritinib against a panel of purified kinases.

-

Methodology: Kinase activity was assessed using radiometric or fluorescence-based assays. For instance, the HotSpot assay platform (Reaction Biology Corp.) was used for ACVR1 inhibition assessment.[6] Kinases were incubated with a substrate (e.g., a generic peptide substrate and [γ-³³P]-ATP) and varying concentrations of pacritinib. The amount of phosphorylated substrate was then quantified to determine the level of kinase inhibition at each pacritinib concentration. IC₅₀ values were calculated from dose-response curves.[8]

-

Objective: To evaluate the effect of pacritinib on the growth and survival of cancer cell lines.

-

Cell Lines: Ba/F3 cells engineered to express JAK2V617F or various FLT3 mutations, as well as human AML cell lines (e.g., MV4-11, MOLM-13).[3][5]

-

Methodology: Cells were seeded in 96-well plates (2,000-6,000 cells/well) and treated with a range of pacritinib concentrations for 48-72 hours. Cell viability was measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.[3][13] Dose-response curves were generated to determine IC₅₀ values.

-

Objective: To assess the inhibition of downstream signaling pathways by measuring the phosphorylation status of key proteins like STAT5, SMAD, and IRAK1.

-

Methodology: Cells (e.g., Ba/F3-JAK2V617F, HepG2, AML cell lines) were treated with pacritinib for a specified duration (e.g., 3 hours).[3] Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., pSTAT5, STAT5, pSMAD1/5/9).[6][14] After incubation with secondary antibodies, protein bands were visualized using chemiluminescence.

In Vivo Animal Studies

-

Objective: To evaluate the in vivo efficacy of pacritinib in a model that recapitulates features of myelofibrosis.

-

Model: An orthotopic model induced by the intravenous injection of Ba/F3 cells expressing the JAK2V617F mutation into mice.[2][15]

-

Methodology: Following the establishment of the disease (evidenced by splenomegaly), mice were treated with pacritinib (e.g., 150 mg/kg, administered orally twice daily) or a vehicle control.[2] Efficacy was assessed by monitoring animal weight, and at the end of the study, spleens and livers were excised and weighed to determine the extent of organomegaly reduction.

-

Objective: To assess the ability of pacritinib to prevent the development of myelofibrosis in a non-mutation-driven, inflammation-focused model.

-

Model: miR-146a knockout (miR-146a-/-) mice, which develop an age-associated myelofibrotic phenotype.[9]

Conclusion

The preclinical data for pacritinib citrate provide a strong rationale for its clinical development in myelofibrosis. Its unique kinase inhibition profile, which includes potent activity against JAK2, FLT3, IRAK1, and ACVR1, allows it to address multiple facets of the disease. In vitro and in vivo studies have consistently demonstrated its ability to inhibit the aberrant signaling pathways that drive myeloproliferation and inflammation, leading to reductions in splenomegaly and other disease-related symptoms. Notably, its mechanism of ACVR1 inhibition offers a distinct advantage in ameliorating the anemia associated with myelofibrosis. The detailed experimental protocols and quantitative data presented in this guide underscore the robust preclinical foundation of pacritinib as a targeted therapy for patients with myelofibrosis.

References

- 1. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pacritinib prevents inflammation-driven myelofibrosis-like phenotype in a miR-146a-/- murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Pacritinib Citrate: A Deep Dive into its Inhibition of the JAK-STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacritinib citrate is a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), playing a crucial role in the modulation of the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway is a key driver in the pathogenesis of various myeloproliferative neoplasms, including myelofibrosis.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of pacritinib, its inhibitory profile against key kinases, detailed experimental protocols for assessing its activity, and a visual representation of its interaction with the JAK-STAT pathway.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cellular cascade responsible for transducing signals from a multitude of cytokines and growth factors, thereby regulating essential cellular processes such as hematopoiesis, immune response, proliferation, and differentiation.[1][5] The pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7]

This compound: Mechanism of Action

Pacritinib is an orally bioavailable kinase inhibitor that exerts its therapeutic effects by targeting key components of the JAK-STAT pathway.[4][8][9] It is the citrate salt of pacritinib.[8] Its primary mechanism of action involves the inhibition of both wild-type JAK2 and its mutated form, JAK2V617F, which is frequently implicated in myeloproliferative neoplasms.[1][4] By inhibiting JAK2, pacritinib effectively blocks the downstream phosphorylation and activation of STAT proteins, thereby interrupting the aberrant signaling that drives uncontrolled cell proliferation and inflammation characteristic of diseases like myelofibrosis.[1]

Notably, pacritinib exhibits a degree of selectivity for JAK2 over other JAK family members, particularly JAK1.[1][4] This selectivity may contribute to its distinct clinical profile, potentially offering a reduced risk of certain side effects associated with broader JAK inhibition.[1][10] Beyond its effects on the JAK family, pacritinib also demonstrates potent inhibitory activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.[1][2]

Visualizing the Inhibition: The JAK-STAT Pathway

Caption: Pacritinib's inhibition of JAK2 phosphorylation in the JAK-STAT pathway.

Quantitative Analysis of Kinase Inhibition

Pacritinib's inhibitory activity has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These values highlight pacritinib's potency and selectivity.

| Kinase Target | IC50 (nM) | Reference |

| JAK2 | 6.0 - 23 | [6][11] |

| JAK2 (V617F) | 9.4 - 19 | [6][11] |

| FLT3 | 14.8 - 22 | [6] |

| FLT3 (D835Y) | 6.0 | [6] |

| TYK2 | 27.0 - 50 | [6][12] |

| IRAK1 | 13.6 | [6][11] |

| JAK3 | 18.3 - 520 | [6][12] |

| JAK1 | >100 - 1280 | [6][11] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (HotSpot™ Assay)

This assay is a radioisotope-based filter binding method used to determine the inhibitory activity of a compound against a specific kinase.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[13]

-

Kinase and Substrate Preparation: The specific kinase-substrate pair and any required cofactors are added to the reaction buffer.[13]

-

Compound Addition: Pacritinib is added to the reaction mixture at varying concentrations. For initial screening, a concentration of 100 nM is often used.[13]

-

Reaction Initiation: The reaction is initiated by adding a mixture of non-radiolabeled ATP and 33P-labeled ATP to a final concentration of 10 µM.[13]

-

Incubation: The reaction is carried out at 25°C for 120 minutes.[13]

-

Reaction Termination and Filtration: The reaction mixtures are spotted onto P81 ion-exchange filter paper. The filters are then washed with 0.75% phosphoric acid to remove unbound phosphate.[13]

-

Data Analysis: Kinase activity is quantified by measuring the amount of incorporated radiolabel. The percentage of remaining kinase activity in the presence of the inhibitor is compared to a vehicle control. IC50 values are calculated from dose-response curves.[13]

Visualizing the Workflow: Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blotting)

This technique is used to assess the effect of pacritinib on the phosphorylation status of key signaling proteins, such as STAT3, within a cellular context.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., patient-derived glioblastoma brain tumor initiating cells) is cultured under appropriate conditions.[14][15] The cells are then treated with varying concentrations of pacritinib or a vehicle control for a specified duration (e.g., 3 hours).[14][16]

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3 (Tyr705)) and the total form of the protein. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.[17]

-

Detection: The membrane is incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified. The level of phosphorylated protein is normalized to the total protein level to determine the effect of pacritinib on protein phosphorylation.[17]

Conclusion

This compound is a targeted therapeutic agent that effectively inhibits the JAK-STAT signaling pathway, primarily through the potent and selective inhibition of JAK2. Its mechanism of action, supported by robust in vitro and cellular data, underscores its clinical utility in the treatment of myeloproliferative neoplasms. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other kinase inhibitors. The continued study of pacritinib's interactions with the broader kinome will further elucidate its therapeutic potential and inform the development of next-generation targeted therapies.

References

- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 2. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Results of a phase 2 study of pacritinib (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model | PLOS One [journals.plos.org]

- 15. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Pacritinib Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacritinib citrate is an orally bioavailable kinase inhibitor approved for the treatment of adults with intermediate or high-risk primary or secondary myelofibrosis (MF) and severe thrombocytopenia.[1][2] Unlike other Janus kinase (JAK) inhibitors, pacritinib exhibits a unique pharmacological profile by targeting multiple key kinases involved in the pathogenesis of myeloproliferative neoplasms and other hematologic disorders.[3] Its mechanism of action involves the inhibition of several driver kinases, leading to reduced pathological cell proliferation and amelioration of disease symptoms.[4] This technical guide provides a comprehensive overview of the molecular targets of pacritinib, presenting quantitative data, detailing relevant signaling pathways, and outlining the experimental protocols used for their identification and characterization.

Primary and Secondary Molecular Targets

Pacritinib is a potent, ATP-competitive, small-molecule macrocyclic inhibitor with a distinct selectivity profile.[5][6] It was developed as a selective JAK2 and FMS-like tyrosine kinase 3 (FLT3) inhibitor with minimal suppression of JAK1.[7] Subsequent comprehensive kinome profiling revealed its activity against a broader range of kinases, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), Colony-Stimulating Factor 1 Receptor (CSF1R), and Activin A receptor type 1 (ACVR1).[3][7] This multi-targeted nature is believed to contribute to its clinical efficacy, particularly its limited myelosuppression and beneficial effects on anemia.[7][8]

The primary molecular targets of Pacritinib include:

-

Janus Kinase 2 (JAK2) and its mutant form JAK2V617F [9]

-

FMS-like Tyrosine Kinase 3 (FLT3) and its mutant forms[9]

-

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) [5]

-

Colony-Stimulating Factor 1 Receptor (CSF1R) [7]

Quantitative Inhibition Data

The inhibitory activity of pacritinib against its key molecular targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A summary of these values for pacritinib is presented below.

| Target Kinase | IC50 Value (nM) | Notes |

| JAK2 (Wild-Type) | 23 | [9][11] |

| JAK2V617F | 19 | [9] |

| FLT3 (Wild-Type) | 22 | [9][11] |

| FLT3D835Y | 6 | [9] |

| IRAK1 | 13.6 | [5][6] |

| CSF1R | 46 | [5] |

| ACVR1 | 16.7 | [8][10][12] |

| JAK1 | 1,280 | Pacritinib is highly selective for JAK2 over JAK1.[11] |

| JAK3 | 520 | [11] |

| TYK2 | 50 | [13] |

Signaling Pathways and Mechanism of Action

Pacritinib exerts its therapeutic effects by modulating critical signaling pathways that are often dysregulated in myeloid malignancies.

JAK/STAT Pathway

The JAK-STAT signaling pathway is a primary mediator of cytokine and growth factor signaling, crucial for hematopoiesis and immune function.[6][14] In myeloproliferative neoplasms, mutations such as JAK2V617F lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation.[4] Pacritinib directly competes with ATP for binding to JAK2, inhibiting its activation and the subsequent phosphorylation of STAT proteins (STAT3/STAT5).[14][15] This blockade disrupts the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis in malignant cells.[11][16]

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic cells.[4] Mutations, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive kinase activation.[16] This drives downstream pathways like RAS/MAPK and PI3K/AKT, promoting leukemic cell survival.[16] Pacritinib is a potent inhibitor of both wild-type and mutated FLT3, blocking its autophosphorylation and downstream signaling, thereby inducing apoptosis in FLT3-dependent cancer cells.[13][15]

ACVR1/Hepcidin Pathway

A unique aspect of pacritinib is its potent inhibition of ACVR1, a key regulator of the iron-regulating hormone hepcidin.[8][12] In MF, inflammation often leads to elevated hepcidin levels, which restricts iron availability for erythropoiesis and contributes to anemia. By inhibiting ACVR1, pacritinib suppresses downstream SMAD signaling, leading to a marked reduction in hepcidin production.[10][17] This mechanism is thought to underlie the clinically observed anemia benefit and increased transfusion independence in patients treated with pacritinib, a characteristic that distinguishes it from other JAK inhibitors that can worsen anemia.[8][12][18]

IRAK1 and CSF1R Inhibition

Pacritinib also inhibits IRAK1 and CSF1R at low nanomolar concentrations.[7] IRAK1 is a kinase involved in inflammatory signaling pathways, and its inhibition may contribute to pacritinib's anti-inflammatory effects and therapeutic potential in AML, independent of FLT3 status.[5][7] CSF1R is a tyrosine kinase involved in the regulation of macrophages and osteoclasts, and its activation can have anti-inflammatory effects.[7] The combined ability to suppress signaling by these kinases, which are involved in microenvironmental tumor interactions and tumor progression, broadens the therapeutic potential of pacritinib.[7]

Experimental Protocols

The identification and validation of pacritinib's molecular targets involve a range of biochemical and cell-based assays.

Kinase Profiling via Radioisotope-Based Filter Binding Assay

A comprehensive kinome analysis to identify pacritinib's targets was performed using a 439-member kinase panel with the HotSpot assay platform, a radioisotope-based filter binding method.[7]

Methodology:

-

Reaction Mixture Preparation: Kinase-substrate pairs and required cofactors are prepared in a reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[7]

-

Compound Addition: Pacritinib (or vehicle control) is added to the reaction mixture.[7]

-

Reaction Initiation: After a 20-minute pre-incubation, the reaction is started by adding 10 µM of an ATP mixture containing both non-radiolabeled ATP and 33P-labeled ATP. The reaction proceeds for 120 minutes at 25°C.[7]

-

Filter Binding: The reaction mixtures are spotted onto P81 ion-exchange filter paper.[7]

-

Washing: The filters are washed in 0.75% phosphoric acid to remove unbound phosphate, leaving only the radiolabeled phosphate that has been incorporated into the substrate.[7]

-

Data Analysis: Kinase activity is quantified by measuring the remaining radioactivity. Activity is expressed as the percentage of kinase activity remaining in the test samples compared to the vehicle control. IC50 values are determined by performing the assay with graduated dosing of pacritinib.[7]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to assess the effect of pacritinib on the phosphorylation status of its target kinases and their downstream signaling proteins.

General Protocol:

-

Cell Treatment: Culture relevant cell lines (e.g., PEL cells, AML cells) and treat with various concentrations of pacritinib or a DMSO control for a specified time (e.g., 48 hours).[19]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., pJAK2, JAK2, pSTAT3, STAT3).[19]

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon pacritinib treatment.[19]

Cell Viability and Proliferation Assays

These assays determine the functional consequence of kinase inhibition on cancer cells.

General Protocol (using CellTiter-Glo):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells in triplicate with a range of pacritinib concentrations for a specified period (e.g., 72 hours).[19]

-

Lysis and Luminescence: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the relative light units (RLU) to determine the number of viable cells and calculate the IC50 for cell proliferation.[19]

Conclusion

This compound is a multi-kinase inhibitor with a complex and advantageous molecular targeting profile. Its potent, dual inhibition of the critical oncoproteins JAK2 and FLT3 forms the primary basis of its efficacy in myeloproliferative neoplasms.[7][14] Furthermore, its unique inhibitory activity against ACVR1 provides a clear mechanistic rationale for its observed clinical benefit in improving anemia, a significant advantage over other therapies in its class.[18] The additional targeting of IRAK1 and CSF1R further contributes to its therapeutic potential by modulating the tumor microenvironment and inflammatory signaling.[7] This in-depth understanding of pacritinib's molecular targets, supported by quantitative data and pathway analysis, is essential for researchers and clinicians working to optimize its use and explore its potential in a broader range of neoplastic and inflammatory diseases.[7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. What are the approved indications for Pacritinib? [synapse.patsnap.com]

- 4. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 5. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pacritinib|cas 937272-79-2|DC Chemicals|Price|Buy [dcchemicals.com]

- 12. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. targetedonc.com [targetedonc.com]

- 19. Pacritinib inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trials of Pacritinib Citrate in hematologic disorders

An In-Depth Technical Guide to Early-Phase Clinical Trials of Pacritinib Citrate in Hematologic Disorders

Abstract

This compound (formerly SB-1518) is an oral tyrosine kinase inhibitor that selectively targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT and FLT3 signaling pathways is a known driver in the pathogenesis of various hematologic malignancies, including myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the early-phase clinical development of pacritinib, focusing on its mechanism of action, clinical trial protocols, and a summary of key quantitative data from Phase 1 and 2 studies in patients with hematologic disorders. The document details experimental methodologies, summarizes clinical efficacy and safety outcomes in structured tables, and visualizes complex biological pathways and experimental workflows to offer a detailed resource for researchers, scientists, and drug development professionals.

Mechanism of Action

Pacritinib is a multi-target kinase inhibitor with potent activity against JAK2 and FLT3, key mediators in cellular signaling pathways that control hematopoiesis and immune function.[1][3] Unlike other JAK inhibitors, pacritinib is highly selective for JAK2 over JAK1 at clinically relevant concentrations.[1][4] It also demonstrates inhibitory activity against other cellular kinases such as IRAK1 and CSF1R, although the clinical significance of this is not fully known.[3][4]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular growth, differentiation, and survival.[1] In hematologic malignancies like myelofibrosis (MF), a common mutation, JAK2 V617F, leads to the constitutive activation of the JAK-STAT pathway.[1][5] This uncontrolled signaling results in excessive production of blood cells, an aberrant inflammatory response, and the clinical manifestations of the disease, such as splenomegaly.[1][6] Pacritinib inhibits both wild-type JAK2 and the mutated JAK2 V617F, thereby blocking downstream signaling and reducing pathological cell proliferation.[4][5]

The FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of hematopoietic cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are frequently found in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations cause constitutive activation of the FLT3 kinase and its downstream signaling pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled leukemic cell growth.[5] Pacritinib's dual inhibition of both JAK2 and FLT3 provides a broad spectrum of action against malignancies driven by either pathway.[1]

Caption: Pacritinib's dual inhibition of the JAK/STAT and FLT3 signaling pathways.

Early-Phase Clinical Trial Protocols

Early-phase trials of pacritinib were designed to establish its safety, tolerability, pharmacokinetic (PK) profile, and preliminary clinical activity in patients with advanced myeloid malignancies.

Study Design and Objectives

The initial Phase 1 studies followed a dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[3][7] Patients were typically enrolled in cohorts and received escalating doses of pacritinib administered orally once daily in 28-day cycles.[2] The subsequent Phase 2 component was designed as an open-label, single-arm study to assess the clinical activity and safety of pacritinib at the RP2D in a more defined patient population, such as those with myelofibrosis.[3][7]

Experimental Protocols

-

Patient Population: Eligible patients included adults with advanced myeloid malignancies, such as primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia) and AML with FLT3 mutations.[2][3][8] In some studies, patients with any degree of cytopenia were included.[7]

-

Dose Escalation and DLT Definition: In a key Phase 1 trial, dose cohorts ranged from 100 mg to 600 mg once daily.[3] A dose-limiting toxicity (DLT) was generally defined as a Grade 3 or 4 non-hematologic adverse event (AE), or a clinically significant Grade 4 hematologic AE lasting more than 28 days, occurring within the first cycle and deemed related to the study drug.[3] Specific criteria were established for common AEs; for instance, Grade 3 diarrhea or vomiting were only considered DLTs if they persisted for over 7 days despite treatment.[3]

-

Efficacy Assessment: The primary endpoint for MF trials was typically a ≥35% reduction in spleen volume from baseline at 24 weeks, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).[3][5] Secondary endpoints included reduction in spleen length by physical examination and symptom improvement, often measured using the Myelofibrosis Symptom Assessment Form (MF-SAF).[2][3]

-

Pharmacokinetic and Pharmacodynamic Analysis: Serial blood samples were collected to characterize the PK profile of pacritinib.[9] For example, in a Phase 1 AML study, samples were taken pre-dose and at 1, 2, 3, 5, and 24 hours post-administration on days 1 and 21.[9] Pacritinib concentrations in plasma and bone marrow lysates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.[9]

Caption: A typical workflow for an early-phase clinical trial of pacritinib.

Summary of Clinical Data

Pharmacokinetics

Pacritinib is administered orally and exhibits favorable kinetic parameters.[2] Following twice-daily dosing, it reaches maximum plasma concentration in approximately 4-5 hours and is primarily metabolized by CYP3A4.[4]

Table 1: Steady-State Pharmacokinetic Parameters of Pacritinib [4]

| Parameter | Value (at 200 mg BID) |

|---|---|

| Mean Cmax | 8.4 mg/L |

| Mean AUC0-12 | 95.6 mg*h/L |

| Tmax | ~4-5 hours |

| Plasma Protein Binding | 98.8% |

| Mean Apparent Volume of Distribution | 229 L |

Phase 1 Dose-Escalation Trial in Advanced Myeloid Malignancies

A multicenter Phase 1/2 study evaluated pacritinib in 43 patients with various myeloid malignancies. The dose-escalation phase established an MTD of 500 mg once daily, with 400 mg once daily selected as the RP2D based on overall safety, pharmacodynamic, and clinical benefit data.[3][7]

Table 2: Summary of Phase 1 Dose-Escalation Results [3][7]

| Dose Cohort (QD) | No. of Patients | DLTs Observed |

|---|---|---|

| 100 mg | 4 | 0 |

| 200 mg | 12 | 1 |

| 400 mg | 13 | 1 |

| 500 mg | 8 | 1 |

| 600 mg | 6 | 2 |

| Total | 43 | 5 (11.6%) |

| MTD | \multicolumn{2}{c | }{500 mg QD} |

| RP2D | \multicolumn{2}{c|}{400 mg QD} |

Phase 2 Trial in Myelofibrosis

In the Phase 2 portion of the study, 31 patients with intermediate- or high-risk MF received the RP2D of 400 mg once daily.[3][7] The trial demonstrated meaningful clinical activity in spleen and symptom reduction.

Table 3: Phase 2 Efficacy Outcomes in Myelofibrosis at Week 24 [3]

| Efficacy Endpoint | Result (% of Evaluable Patients) |

|---|---|

| ≥35% Reduction in Spleen Volume (by MRI) | 23.5% (4/17) |

| ≥50% Reduction in Spleen Length (by Palpation) | 47.4% (9/19) |

| ≥50% Decrease in Total Symptom Score | 38.9% (7/18) |

| Overall Clinical Benefit Rate (Phase 1) | 86.0% |

The most frequently reported treatment-emergent adverse events were primarily gastrointestinal in nature and of low grade.[3] Notably, pacritinib was not associated with significant myelosuppression.[7]

Table 4: Most Common Treatment-Emergent Adverse Events (Phase 1) [3]

| Adverse Event | Any Grade (%) | Grade 3/4 (%) |

|---|---|---|

| Diarrhea | 58.1 | 7.0 |

| Nausea | 39.5 | 2.3 |

| Anemia | 30.2 | 16.3 |

| Vomiting | 27.9 | 2.3 |

| Thrombocytopenia | 27.9 | 14.0 |

| Fatigue | 23.3 | 2.3 |

Phase 1 Trial in FLT3-ITD Positive AML

A pilot Phase 1 study evaluated pacritinib in combination with chemotherapy for patients with FLT3-mutated AML.[8][9] The study demonstrated that the combination was tolerable and showed preliminary anti-leukemic activity.

Table 5: Summary of Phase 1 Results in FLT3-ITD Positive AML [8][9]

| Parameter | Cohort A (Pacritinib + Chemo) | Cohort B (Pacritinib + Decitabine) |

|---|---|---|

| No. of Patients | 5 | 8 |

| Dose Limiting Toxicities | Hemolytic Anemia, Grade 3 QTc Prolongation (at 100 mg BID) | - |

| Complete Remission | 2 | 0 |

| Morphologic Leukemia-Free State | 0 | 1 |

| Stable Disease | 2 | 5 |

Conclusion

Early-phase clinical trials of this compound have successfully established its safety profile, pharmacokinetic parameters, and preliminary efficacy in patients with hematologic disorders. The agent has demonstrated significant clinical activity in myelofibrosis, particularly in reducing splenomegaly and disease-related symptoms, with a manageable safety profile characterized by low-grade gastrointestinal events and a lack of substantial myelosuppression.[2][7] Its dual activity against JAK2 and FLT3 supports its investigation in other myeloid malignancies like AML.[1][8] These foundational studies have paved the way for later-phase trials, ultimately positioning pacritinib as a valuable therapeutic option, especially for cytopenic myelofibrosis patients.[4][10]

References

- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 2. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

The Chemistry of Pacritinib Citrate: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacritinib citrate, the salt form of pacritinib, is a pivotal small molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its development marks a significant advancement in the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis pathway of pacritinib, tailored for professionals in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

Pacritinib is a macrocyclic compound featuring a complex tetracyclic core. The citrate salt form enhances its bioavailability for oral administration.

The chemical identity of Pacritinib and its citrate salt are detailed below.

| Property | Pacritinib (Free Base) | This compound |

| IUPAC Name | (16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.1²,⁶.1⁸,¹²]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene[1] | 2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.1²,⁶.1⁸,¹²]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene[2] |

| Molecular Formula | C₂₈H₃₂N₄O₃[1][3] | C₃₄H₄₀N₄O₁₀[2][4] |

| Molecular Weight | 472.6 g/mol [5] | 664.7 g/mol [5][6] |

| CAS Number | 937272-79-2[3] | 1228923-42-9[4][6][7] |

| Appearance | - | Light yellow to yellow solid[6] |

Mechanism of Action: Targeting the JAK/STAT Pathway

Pacritinib functions as a potent inhibitor of both wild-type JAK2 and its mutant form, JAK2V617F, as well as FLT3.[6] These kinases are critical components of the JAK/STAT signaling pathway, a primary route for cytokine and growth factor signaling that regulates cellular processes such as hematopoiesis and immune response. In myelofibrosis, dysregulation of the JAK/STAT pathway is a key driver of the disease. Pacritinib's inhibitory action helps to normalize the signaling cascade, thereby mitigating the disease's effects.

Caption: Pacritinib's inhibition of JAK2 in the JAK/STAT signaling pathway.

Synthesis of Pacritinib

The synthesis of Pacritinib is a multi-step process that involves the formation of key intermediates followed by a crucial macrocyclization step. One synthetic approach utilizes a Williamson etherification reaction for the final ring closure, which is noted for its milder reaction conditions.[8]

Overall Synthesis Workflow

The general workflow for the synthesis of Pacritinib involves the preparation of two key fragments, which are then coupled and cyclized to form the macrocyclic core. A final step adds the pyrrolidinylethoxy side chain.

Caption: Generalized workflow for the synthesis of Pacritinib.

Detailed Experimental Protocol

A representative synthesis method is described in Chinese patent document CN105017282, where Pacritinib is prepared by the ring-closing of intermediate C and intermediate D.[8] Another patented method involves the etherification of an intermediate with trans-1,4-dibromo-2-butene.[8]

Step 1: Synthesis of 3-(2-chloropyrimidin-4-yl)benzaldehyde [8]

-

Reactants: 2,4-dichloropyrimidine (5.00g, 33.6mmol), 3-formylphenylboronic acid (5.53g, 36.92mmol), sodium carbonate (7.11g, 67.12mmol), triphenylphosphine (1.76g, 6.71mmol), and palladium acetate (0.30g, 1.34mmol).[8]

-

Solvent: A mixture of toluene and absolute ethanol (40/40mL).[8]

-

Procedure: The reactants are dissolved in the solvent mixture. The reaction is stirred at 80°C for 24 hours under a nitrogen atmosphere. After completion, the solid residue is removed by filtration. The solvents are evaporated under reduced pressure, leading to the precipitation of a large amount of solid. The precipitate is filtered and washed with ethyl acetate (20mL).[8]

-

Yield: 6.53g of a light yellow solid (89.0% yield).[8]

Subsequent steps would involve the formation of the second key intermediate, followed by the crucial macrocyclization reaction, and finally, the addition of the side chain to yield Pacritinib.

Quantitative Biological Activity

Pacritinib demonstrates potent inhibitory activity against its target kinases. The half-maximal inhibitory concentrations (IC₅₀) are key indicators of its efficacy.

| Target Kinase | IC₅₀ Value (nM) |

| JAK2 (wild-type) | 23[6] |

| JAK2V617F (mutant) | 19[6] |

| FLT3 | 22[6] |

| FLT3D835Y (mutant) | 6[6] |

Conclusion

This compound is a significant therapeutic agent with a well-defined chemical structure and a complex, multi-step synthesis. Its mechanism of action, centered on the potent inhibition of the JAK/STAT pathway, provides a targeted approach for the treatment of myelofibrosis. The detailed understanding of its synthesis and biological activity is crucial for the ongoing research and development of novel kinase inhibitors.

References

- 1. Pacritinib | C28H32N4O3 | CID 46216796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tapi.com [tapi.com]

- 4. medkoo.com [medkoo.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound |CAS 1228923-42-9|DC Chemicals [dcchemicals.com]

- 8. CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google Patents [patents.google.com]

Pacritinib Citrate's In Vitro Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of pacritinib citrate on cytokine production. Pacritinib is a potent kinase inhibitor that has demonstrated significant immunomodulatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of JAK/STAT and IRAK1 Signaling

This compound exerts its effects on cytokine production primarily through the inhibition of two key signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Interleukin-1 receptor-associated kinase 1 (IRAK1) pathway.[1][2]

-

JAK/STAT Pathway: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for transducing signals from cytokine and growth factor receptors.[3] Pacritinib is a potent inhibitor of JAK2.[1][2] Dysregulated JAK2 signaling is a hallmark of myeloproliferative neoplasms and is associated with the overproduction of inflammatory cytokines.[3] By inhibiting JAK2, pacritinib effectively downregulates the downstream activation of STAT proteins, which are transcription factors that mediate the expression of numerous cytokine genes.[3]

-

IRAK1 Pathway: IRAK1 is a serine/threonine kinase that plays a critical role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, leading to the activation of the transcription factor NF-κB.[1] Pacritinib is a potent inhibitor of IRAK1.[1][2] The inhibition of IRAK1 by pacritinib leads to the suppression of NF-κB activation and the subsequent reduction in the production of a wide range of pro-inflammatory cytokines.[1]

The dual inhibition of both JAK2 and IRAK1 provides a comprehensive mechanism for the broad-spectrum inhibition of inflammatory cytokine production observed with pacritinib treatment.[1]

Quantitative Analysis of Cytokine Inhibition

The following tables summarize the in vitro inhibitory activity of pacritinib against key kinases involved in cytokine signaling and the resulting impact on the production of various cytokines.

Table 1: In Vitro Kinase Inhibitory Activity of Pacritinib

| Kinase Target | IC50 (nM) | Reference(s) |

| JAK2 | 6.0 | [1] |

| JAK2 V617F | 9.4 | [1] |

| FLT3 | 14.8 | [4] |

| IRAK1 | 13.6 | [1] |

| TYK2 | 27.0 | [4] |

| JAK1 | >100 | [1] |

| ACVR1 | 16.7 | [2] |

| CSF1R | 46 | [5] |

Table 2: In Vitro Inhibition of Cytokine Production by Pacritinib

| Cytokine | Cell Type | Stimulus | Pacritinib Concentration | Percent Inhibition (%) | Reference(s) |

| IL-1β | Human Macrophages | GU-rich ssRNA (TLR8 agonist) | Dose-dependent | Not specified | [1] |

| TNF-α | Human Macrophages | GU-rich ssRNA (TLR8 agonist) | Dose-dependent | Not specified | [1] |

| IL-6 | Human Macrophages | GU-rich ssRNA (TLR8 agonist) | Dose-dependent | Not specified | [1] |

| IL-6 | Human PBMCs | vIL-6 (1 µg/mL) | 0.75 µM | ~98.3% | [6] |

| IL-10 | Human PBMCs | vIL-6 (1 µg/mL) | 0.75 µM | ~96.1% | [6] |

| IL-6 | Human Lymphocytes | Allogeneic Dendritic Cells | 2.5 µM | Suppression observed | [4] |

| IL-17A | Human Lymphocytes | Allogeneic Dendritic Cells | 2.5 µM | Suppression observed | [4] |

| IL-17F | Human Lymphocytes | Allogeneic Dendritic Cells | 2.5 µM | Suppression observed | [4] |

| TNF-α | Human Lymphocytes | Allogeneic Dendritic Cells | 2.5 µM | Suppression observed | [4] |

| IL-2 | Human T-cells | Not specified | Not specified | Strong inhibition | [7] |

Note: The term "Suppression observed" indicates that the study reported a significant decrease in the cytokine level without providing a specific percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by pacritinib and the general experimental workflows used to assess its in vitro effects on cytokine production.

Caption: Pacritinib's dual mechanism of action on cytokine signaling pathways.

Caption: Workflow for assessing pacritinib's effect on cytokine production.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for assessing the in vitro effect of pacritinib on cytokine production.

Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the inhibitory effect of pacritinib on cytokine production by human PBMCs stimulated with viral or bacterial components.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound (stock solution in DMSO)

-

Stimulants:

-

Viral Interleukin-6 (vIL-6)

-

Lipopolysaccharide (LPS)

-

-

96-well cell culture plates

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., IL-6, IL-10)

-

Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Pacritinib Pre-treatment: Add pacritinib at various concentrations (e.g., 0.1 µM to 10 µM) to the designated wells. Include a vehicle control (DMSO).

-

Stimulation: After a 2-hour pre-treatment with pacritinib, add the stimulant (e.g., 1 µg/mL vIL-6 or 1 µg/mL LPS) to the wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[6]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Assess the viability of the cells in the presence of pacritinib using a suitable cell viability assay to rule out cytotoxic effects.

Inhibition of Cytokine Production in Human T-cells

Objective: To evaluate the effect of pacritinib on cytokine production by human T-cells following allogeneic stimulation.

Materials:

-

CD4+ T-cell isolation kit

-

Dendritic cells (DCs) from an allogeneic donor

-

Complete RPMI 1640 medium

-

This compound

-

Flow cytometry antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4)

-

Brefeldin A

-

Fixation and permeabilization buffers

Procedure:

-

T-cell and DC Preparation: Isolate CD4+ T-cells from a healthy donor. Prepare mature allogeneic DCs.

-

Co-culture Setup: Co-culture the CD4+ T-cells and allogeneic DCs at an appropriate ratio in a 96-well plate.

-

Pacritinib Treatment: Add pacritinib (e.g., 2.5 µM) or vehicle control to the co-culture.[4]

-

Incubation: Incubate the co-culture for 5 days at 37°C in a 5% CO2 incubator.[4]

-

Restimulation and Intracellular Staining: On day 5, restimulate the cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Flow Cytometry: Harvest the cells, stain for surface markers (e.g., CD4), and then perform intracellular staining for target cytokines (e.g., IFN-γ, IL-4) using a fixation and permeabilization kit.

-

Data Analysis: Analyze the percentage of cytokine-producing T-cells using a flow cytometer.

Conclusion

This compound demonstrates robust in vitro inhibition of a broad range of pro-inflammatory cytokines. This activity is a direct consequence of its dual inhibitory action on the JAK2/STAT and IRAK1/NF-κB signaling pathways. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the immunomodulatory properties of pacritinib and its potential therapeutic applications in inflammatory and autoimmune diseases. Further research is warranted to establish a more complete dose-response profile for a wider array of cytokines and to explore the effects of pacritinib in more complex in vitro models of human disease.

References

- 1. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. sms.carm.es [sms.carm.es]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pacritinib inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Pacritinib Citrate: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug candidate's pharmacokinetic profile is paramount. This technical guide provides a detailed overview of the initial studies on the pharmacokinetics of Pacritinib Citrate, a potent and selective inhibitor of Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[1][2][3]

This document summarizes key quantitative data, outlines detailed experimental protocols from foundational studies, and visualizes the critical signaling pathways impacted by Pacritinib.

I. Quantitative Pharmacokinetic Data

The following tables provide a consolidated view of the key pharmacokinetic parameters of Pacritinib from preclinical and human studies.

Table 1: Preclinical Pharmacokinetic Parameters of Pacritinib

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Mouse | - | - | - | - | 5.6 | 39 |

| Rat | - | - | - | - | 6.0 | 10 |

| Dog | - | - | - | - | 4.6 | 24 |

| Rabbit | - | 247.25 ± 3.32 | 6.0 ± 0.03 | 1691.74 ± 3.67 | 12.24 ± 0.53 | - |

| Data compiled from multiple preclinical studies.[4][5] |

Table 2: Human Pharmacokinetic Parameters of Pacritinib (Single 400 mg Dose in Healthy Volunteers)

| Parameter | Value |

| Cmax (ng/mL) | - |

| Tmax (h) | - |

| AUC (ng·h/mL) | - |

| Vd/F (L) | - |

| CL/F (L/h) | - |

| t½ (h) | - |

| Specific values for a 400 mg single dose in healthy volunteers were not fully available in the provided search results.[1] |

Table 3: Pharmacokinetic Parameters of Pacritinib in Patients with Myelofibrosis

| Dose | Population | Cmax | Tmax | AUC |

| 200 mg BID | Myelofibrosis Patients | - | - | - |

| 400 mg QD | Myelofibrosis Patients | - | - | - |

| Qualitative statements suggest that 200 mg BID and 400 mg QD doses result in high steady-state exposure.[6] |

Table 4: Effect of Renal and Hepatic Impairment on Pacritinib Pharmacokinetics

| Condition | Severity | Change in AUC | Change in Cmax |

| Renal Impairment | |||

| eGFR 15-29 mL/min | Severe | - | - |

| eGFR <15 mL/min (on hemodialysis) | ESRD | - | - |

| Hepatic Impairment | |||

| Child-Pugh A | Mild | - | - |

| Child-Pugh B | Moderate | ↓ 36% | - |

| Child-Pugh C | Severe | ↓ 45% | - |

| Data suggests a 30% increase in pacritinib exposure in patients with severe renal impairment and ESRD.[6] |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments in the initial pharmacokinetic assessment of Pacritinib.

A. Quantification of Pacritinib in Biological Matrices using LC-MS/MS

Objective: To determine the concentration of Pacritinib in plasma samples.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Hypersil ODS, 50 mm × 4.6 mm, 3 µm) is typically used.[5]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[5][7]

-

Flow Rate: A typical flow rate is around 0.6 mL/min.[5]

-

-

Mass Spectrometric Detection:

Workflow for LC-MS/MS Analysis:

B. In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the metabolic stability and identify the major metabolites of Pacritinib.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, Pacritinib, and a NADPH-regenerating system in a phosphate buffer.

-

The concentration of liver microsomal protein is a critical parameter.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[8]

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

-

Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the remaining parent drug and any formed metabolites.

-

Experimental Workflow for In Vitro Metabolism:

III. Signaling Pathway Inhibition by Pacritinib

Pacritinib exerts its therapeutic effects by inhibiting key signaling pathways involved in myelofibrosis and other hematological malignancies.

A. JAK2/STAT Signaling Pathway

Dysregulation of the JAK2/STAT pathway is a hallmark of myeloproliferative neoplasms.[9] Pacritinib selectively inhibits JAK2, thereby blocking the downstream signaling cascade that leads to uncontrolled cell proliferation.

B. FLT3 Signaling Pathway

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways.[9] Pacritinib inhibits both wild-type and mutated FLT3.[10]

C. IRAK1/TLR Signaling Pathway

IRAK1 is a key mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, which are involved in inflammatory responses.[3][11] Pacritinib's inhibition of IRAK1 may contribute to its clinical activity.[3]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]